Methyl dihydrojasmonate, (+-)-trans-

Description

BenchChem offers high-quality Methyl dihydrojasmonate, (+-)-trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl dihydrojasmonate, (+-)-trans- including the price, delivery time, and more detailed information at info@benchchem.com.

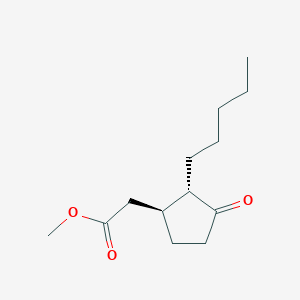

Structure

3D Structure

Properties

CAS No. |

151716-36-8 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

methyl 2-[(1S,2S)-3-oxo-2-pentylcyclopentyl]acetate |

InChI |

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |

InChI Key |

KVWWIYGFBYDJQC-QWRGUYRKSA-N |

SMILES |

CCCCCC1C(CCC1=O)CC(=O)OC |

Isomeric SMILES |

CCCCC[C@H]1[C@@H](CCC1=O)CC(=O)OC |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)OC |

Other CAS No. |

151716-36-8 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: cis-Hedione vs. trans-Hedione Olfactory Thresholds & Pharmacodynamics

Executive Summary

Methyl dihydrojasmonate (Hedione®) represents a critical case study in stereoselective olfactory pharmacology. While often treated as a single commodity, the molecule exists as a mixture of four stereoisomers. The industry standard has shifted from racemic mixtures to "High-Cis" variants (e.g., Kharismal, Paradisone) driven by a singular biological reality: the (+)-cis isomer is the primary pharmacophore.

This guide provides a technical breakdown of the olfactory threshold differentials between cis- and trans-hedione, the specific receptor mechanisms involved (VN1R1), and the chemical instability that makes the cis-isomer a "fugitive" target in formulation.

Stereochemical Basis & Nomenclature

Methyl dihydrojasmonate (MDJ) possesses two chiral centers at the C-2 and C-3 positions of the cyclopentanone ring.

-

The trans-isomers (Thermodynamic): (1R,2R) and (1S,2S). These are thermodynamically stable but olfactorily weak.

-

The cis-isomers (Kinetic): (1R,2S) and (1S,2R). These are thermodynamically unstable, tending to epimerize to the trans form via enolization, yet they possess the potent, diffusive "blooming" effect.

Chemical Equilibrium Diagram

The following diagram illustrates the keto-enol tautomerism responsible for the degradation of the potent cis isomer into the weak trans isomer.

Figure 1: The epimerization pathway. Under standard conditions (pH > 7 or heat), the equilibrium shifts heavily toward the trans-isomer (approx. 95:5 ratio).

Olfactory Pharmacology: Threshold Comparison

The difference in detection thresholds between the isomers is not linear; it is logarithmic. The (+)-cis isomer acts as a "booster," significantly lowering the threshold for detection and enhancing spatial diffusivity.

Quantitative Threshold Data

The following data aggregates industry-standard measurements (air/water partition coefficients and GC-O analysis).

| Material Grade | Isomeric Ratio (cis:trans) | Odor Threshold (ng/L in Air) | Relative Potency Factor |

| Standard Hedione | ~10 : 90 | 0.280 | 1x (Baseline) |

| Hedione HC | ~75 : 25 | 0.037 | 7.5x |

| (+)-Paradisone | >94 : 6 (Pure cis) | 0.015 | 18.6x |

Key Insight: The pure (+)-cis isomer (Paradisone) is nearly 19 times more potent than the standard racemic mixture. In formulation, this allows for "transparent" volumizing effects where the molecule itself is barely perceived but significantly alters the rheology of the scent cloud.

Mechanism of Action: The VN1R1 Receptor

Unlike most odorants that bind to Main Olfactory Epithelium (MOE) receptors (OR family), cis-hedione has been identified as a ligand for VN1R1 , a receptor historically classified as a vestigial vomeronasal (pheromone) receptor in humans.

Receptor Activation Pathway

Activation of VN1R1 by cis-hedione triggers a specific signaling cascade distinct from canonical odorants (like phenylethyl alcohol), targeting the hypothalamus rather than just the olfactory bulb.

Figure 2: The VN1R1 signaling pathway. cis-Hedione bypasses standard olfactory processing to activate limbic centers associated with pheromone processing.

Clinical Relevance: fMRI studies have shown that cis-hedione exposure results in stronger activation of the limbic system compared to trans-hedione or standard floral odors, supporting its classification as a semiochemical with pheromone-like properties in humans.[1]

Experimental Protocols

To validate these thresholds or synthesize high-cis variants, the following protocols are recommended.

Protocol A: Determination of Olfactory Threshold (GC-O)

Objective: To isolate and measure the individual thresholds of cis and trans isomers from a racemic mixture.

-

Sample Preparation: Dilute technical grade Methyl Dihydrojasmonate (MDJ) in ethanol to a 1% solution.

-

Chromatographic Separation:

-

Column: Chiral capillary column (e.g., Beta-DEX 120 or equivalent cyclodextrin phase).

-

Carrier Gas: Helium at 1.5 mL/min constant flow.

-

Temperature Program: 100°C (2 min)

5°C/min

-

-

Olfactometry Port (Sniffing):

-

Split the effluent 50:50 between the FID (Flame Ionization Detector) and the ODP (Olfactory Detection Port).

-

Humidification: Ensure ODP air is humidified to prevent nasal fatigue.

-

-

Panelist Procedure:

-

Panelists signal the start and stop of odor perception.

-

Charm Analysis: Calculate the "Charm Value" (Duration

Intensity) for each isomer peak. -

Validation: The cis-isomer (eluting second on non-polar columns, first on specific chiral phases depending on polarity) should show a Charm value >10x higher than the trans peak despite lower area counts in standard mixtures.

-

Protocol B: Stabilization of cis-Hedione in Solution

Objective: To prevent the thermodynamic slip to the trans-isomer during storage.

-

pH Control: Maintain formulation pH between 5.5 and 6.5.

-

Risk: pH > 7.0 catalyzes enolization (see Figure 1).

-

Risk: pH < 4.0 can induce acid-catalyzed hydrolysis of the ester.

-

-

Chelation: Add trace chelating agents (e.g., EDTA) if metal ions are present, as Lewis acids can catalyze epimerization.

-

Temperature: Store neat raw materials at <10°C. Isomerization follows Arrhenius kinetics; shelf life of cis-enriched material drops significantly above 25°C.

Conclusion

The distinction between trans- and cis-hedione is not merely academic; it is the difference between a functional solvent and a bioactive semiochemical.

-

Trans-Hedione: Provides bulk and fixation but lacks diffusivity.

-

Cis-Hedione: The active driver of the "radiance" effect, activating the VN1R1 receptor at concentrations as low as 0.015 ng/L.

For high-performance fragrance or therapeutic applications, reliance on generic MDJ (high trans) will result in sub-threshold efficacy. Formulation strategies must prioritize cis-enriched grades (Hedione HC/Paradisone) and strictly control pH to maintain the kinetic stability of the active isomer.

References

-

Wallrabenstein, I., et al. (2015). "The smelling of Hedione results in sex-differentiated human brain activity."[1][2] NeuroImage, 113, 365-373.[2] Link

-

Firmenich SA. (2023).[3] "Paradisone® Technical Data Sheet & Olfactory Thresholds." Firmenich Ingredients Brochure. Link

-

Kraft, P., et al. (2000). "Odds and Trends: Recent Developments in the Chemistry of Odorants." Angewandte Chemie International Edition, 39(17), 2980-3010. Link

-

Berger, S., et al. (2017). "Exposure to Hedione Increases Reciprocity in Humans."[4] Frontiers in Behavioral Neuroscience, 11, 79. Link

-

Chapuis, C. (2011). "The Chemistry and Creative Legacy of Methyl Jasmonate and Hedione Ingredients." Perfumer & Flavorist, 36, 36-48. Link

Sources

The Olfactory Chiral Switch: A Technical Analysis of Methyl Dihydrojasmonate

Content Type: Technical Whitepaper Subject: Organic Synthesis, Stereochemistry, and Receptor Ligand Dynamics Audience: Senior Chemists, Fragrance R&D, and Drug Discovery Specialists

Executive Summary

Methyl dihydrojasmonate (MDJ), commercially known as Hedione®, represents a landmark in the convergence of organic synthesis and sensory neuroscience. Originally isolated from Jasminum grandiflorum in the late 1950s, MDJ’s significance lies not merely in its odor profile but in its stereochemical behavior. This guide analyzes the transition from first-generation "classic" synthesis—dominated by the thermodynamically stable trans-isomer—to modern stereoselective methodologies targeting the kinetically favored, odor-active (+)-cis isomer. We further explore the ligand-receptor interaction with the human VN1R1 receptor, classifying MDJ as a putative human pheromone.

Historical Genesis & Structural Elucidation[1][2][3]

The discovery of MDJ is a case study in analytical rigor. In 1957, Edouard Demole, working under the guidance of Roger Firmenich, sought to identify the "radiant" principle of Jasmine absolute.[1][2] While 87% of the oil’s constituents were known, the olfactory soul of the flower remained elusive.[1][2]

Demole isolated methyl jasmonate (0.8% of the absolute) and its dihydro-derivative, methyl dihydrojasmonate.[3] The structural elucidation relied on degradation studies and early mass spectrometry, revealing a cyclopentanone core with two side chains: a pentyl group and an acetic acid methyl ester.

Key Milestone:

-

1962: Demole publishes the structure and synthesis in Helvetica Chimica Acta [1].

-

1966: Commercial debut in Dior’s Eau Sauvage, utilizing the synthetic racemate to introduce a novel "transparent" floral volatility.[3][4]

Stereochemical Dynamics: The Cis/Trans Equilibrium

The technical complexity of MDJ arises from its two chiral centers at positions C-2 and C-3 of the cyclopentane ring. This creates four potential stereoisomers.

The Isomeric Landscape

| Isomer Configuration | Designation | Thermodynamic Stability | Odor Threshold (ppb) | Character |

| (1R, 2S) | (+)-cis | Low (Kinetic) | ~3 | Radiant, Diffusive, Intense |

| (1S, 2R) | (-)-cis | Low (Kinetic) | High | Weak, Fatty |

| (1R, 2R) | (-)-trans | High (Thermodynamic) | ~800 | Weak, Floral |

| (1S, 2S) | (+)-trans | High (Thermodynamic) | High | Weak, Floral |

The Epimerization Challenge: The cis-isomer is thermodynamically unstable. The proton at C-2 is alpha to the carbonyl group, making it acidic (pKa ~20). Under basic or acidic conditions, or thermal stress (>150°C), the enolizable ketone facilitates rapid epimerization to the thermodynamically stable trans-configuration.

-

Classic Synthesis Ratio: 90:10 (trans:cis)

-

Modern "High-Cis" Ratio: 25:75 to 10:90 (trans:cis)

Visualization: Epimerization Mechanism

The following diagram illustrates the keto-enol tautomerism driving the loss of the valuable cis-isomer.

Caption: Thermodynamic equilibration of MDJ via enolate intermediate. The equilibrium heavily favors the sterically less hindered trans-isomer.

Evolution of Synthetic Methodologies

Generation 1: The Michael Addition (Classic Route)

The original industrial route utilizes a Michael addition of dimethyl malonate to 2-pentyl-2-cyclopenten-1-one.

-

Mechanism: Base-catalyzed conjugate addition.

-

Outcome: The reaction conditions (sodium methoxide, reflux) drive the product immediately toward the thermodynamic trans-isomer.

-

Result: "Generic" Hedione (approx. 10% cis).

Generation 2: Catalytic Hydrogenation (High-Cis Route)

To access the cis-isomer (e.g., Paradisone®), chemists bypass the thermodynamic trap by using a precursor that already contains the side chains, then setting the stereochemistry via hydrogenation.

-

Precursor: Dehydrohedione (Methyl (3-oxo-2-pentylcyclopent-1-enyl)acetate).

-

Mechanism: Catalytic hydrogenation of the tetrasubstituted double bond.

-

Selectivity: The catalyst approaches from the less hindered face, establishing a cis relationship between the pentyl and acetate chains kinetically.

Protocol Deep Dive: Stereoselective Synthesis of High-Cis MDJ

This protocol outlines a modern approach to maximizing the (1R, 2S)-cis isomer content using a Ru-based catalytic hydrogenation of Dehydrohedione [2].

Safety Warning: High-pressure hydrogenation requires rated pressure vessels. Cyclopentenones are potential skin sensitizers.

Phase A: Preparation of Dehydrohedione

-

Reactants: 2-pentyl-2-cyclopenten-1-one + Dimethyl Carbonate (DMC).

-

Conditions: NaH (2 eq), THF, Reflux.

-

Mechanism: Cross-Claisen condensation followed by in-situ elimination/isomerization to form the conjugated ester-enone system.

Phase B: Stereoselective Hydrogenation

Objective: Reduce the C=C bond to form the cis-cyclopentanone without reducing the carbonyl or ester.

| Parameter | Specification | Rationale |

| Substrate | Dehydrohedione | Unsaturated precursor. |

| Catalyst | 5% Ru/Al₂O₃ | Ruthenium shows higher cis-selectivity than Pd for this substrate. |

| Solvent | Methanol (Anhydrous) | Protic solvent facilitates H-transfer; water must be excluded to prevent hydrolysis. |

| Pressure | 50 bar H₂ | High pressure favors the kinetic product. |

| Temperature | 50°C | Low temp prevents thermal epimerization to trans. |

| Time | 4 - 6 Hours | Monitor via GC until starting material <0.5%. |

Step-by-Step Workflow:

-

Load the autoclave with Dehydrohedione (1.0 eq) and Methanol (10 vol).

-

Add 5% Ru/Al₂O₃ catalyst (2 wt% loading).

-

Purge reactor 3x with N₂ and 3x with H₂.

-

Pressurize to 50 bar H₂ and stir vigorously (1000 rpm) to eliminate mass transfer limitations.

-

Heat to 50°C. Critical: Do not overshoot. >80°C initiates isomerization.

-

Upon completion, cool to 20°C and depressurize.

-

Filter catalyst over Celite.

-

Purification: Flash distillation (Short path).

-

Note: Distillation must be performed at high vacuum (<0.1 mbar) to keep pot temperature <120°C. Higher temps will revert the cis product to trans.

-

Expected Yield: >95% chemical yield. Isomeric Ratio: ~75:25 (cis:trans).

Receptor Ligand Interactions: The Pheromone Link

Recent research has elevated MDJ from a fragrance ingredient to a bioactive ligand. In 2015, Hatt et al. demonstrated that MDJ is a specific agonist for the human heterodimeric receptor VN1R1 (Vomeronasal Type-1 Receptor 1) [3].

The Signaling Pathway

Unlike standard olfactory receptors (ORs) that trigger the main olfactory bulb, VN1R1 activation by MDJ bypasses conscious odor perception to some degree, projecting directly to the hypothalamus and amygdala.

-

Ligand: (+)-cis-Methyl Dihydrojasmonate.[5]

-

Response: fMRI data shows activation of the amygdala (emotional processing) and hypothalamus (hormonal regulation).

-

Behavioral Effect: Modulation of social perception; studies suggest increased physiological arousal and attentiveness to social cues.

Caption: Signal transduction pathway of MDJ acting upon the human VN1R1 receptor.

References

-

Demole, E., Lederer, E., & Mercier, D. (1962). Isolement et détermination de la structure du jasmonate de méthyle, constituant odorant caractéristique de l'essence de jasmin.[1][2] Helvetica Chimica Acta, 45(2), 675-685.[8]

-

Dobbs, D. A., Vanhessche, K. P., et al. (2000). Industrial Synthesis of (+)-cis-Methyl Dihydrojasmonate. Angewandte Chemie International Edition, 39(11), 1992-1995.

-

Wallrabenstein, I., et al. (2015). The smelling of Hedione results in sex-differentiated human brain activity.[7][9] NeuroImage, 113, 365-373.

-

Firmenich SA. (1960).[10] Process for the preparation of cyclopentanone derivatives.[3][10][11] Swiss Patent CH353383.

Sources

- 1. chimia.ch [chimia.ch]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. Methyl dihydrojasmonate - Wikipedia [en.wikipedia.org]

- 4. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

- 5. researchgate.net [researchgate.net]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. The smelling of Hedione results in sex-differentiated human brain activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. foreverest.net [foreverest.net]

- 9. Prior exposure to Hedione, a model of pheromone, does not affect female ratings of male facial attractiveness or likeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

A Technical Guide to the trans-Isomer Content in Commercial Methyl Dihydrojasmonate

Introduction: The Olfactory Significance of Isomerism in Methyl Dihydrojasmonate

Methyl dihydrojasmonate, a synthetic fragrance ingredient with a characteristic jasmine-like scent, is a cornerstone of modern perfumery.[1][2] Known commercially under trade names such as Hedione®, this compound's olfactory profile is not monolithic.[1] It is a mixture of stereoisomers, primarily the cis- and trans-isomers, and the ratio of these isomers significantly influences the final aroma.[3] The cis-isomer is generally regarded as having a more powerful, radiant, and diffusive floral character, while the trans-isomer is often described as warmer and more rounded.[3] Consequently, the precise control and quantification of the trans-isomer content are critical for quality control and for achieving specific olfactory effects in fragrance compositions.[3] This technical guide provides an in-depth analysis of the trans-isomer content in commercial methyl dihydrojasmonate, covering its synthesis, analytical quantification, and impact on fragrance applications.

Synthesis and Control of Isomeric Composition

The commercial synthesis of methyl dihydrojasmonate typically involves a multi-step process that naturally yields a mixture of cis- and trans-isomers.[3] A common synthetic route begins with the condensation of cyclopentanone and pentanal, followed by isomerization to form 2-pentyl-2-cyclopenten-1-one.[1] This intermediate then undergoes a Michael addition with a malonate ester, followed by hydrolysis, decarboxylation, and finally, esterification with methanol to produce methyl dihydrojasmonate.[1][3]

The thermodynamic equilibrium of this process favors the formation of the more stable trans-isomer, leading to a typical commercial composition of approximately 90% trans- and 10% cis-isomer.[4] However, the demand for the more olfactorily potent cis-isomer has driven the development of synthetic strategies to shift this equilibrium.

Several methods are employed to produce "high-cis" grades of methyl dihydrojasmonate:

-

Stereoselective Hydrogenation: One approach involves the hydrogenation of a precursor like methyl dehydrodihydrojasmonate.[4][5] The choice of catalyst and reaction conditions can selectively favor the formation of the cis-isomer.

-

Specialized Distillation Techniques: High-cis methyl dihydrojasmonate can also be obtained from the equilibrium mixture through specialized distillation processes.[4] Isomerization can be induced by the action of sodium carbonate during distillation, allowing for the enrichment of the cis-isomer.[4]

-

Cascade Baylis-Hillman Reaction and Claisen Ortho Ester Rearrangement: More advanced synthetic routes, such as the cascade Baylis-Hillman reaction followed by a Claisen ortho ester rearrangement, have been developed to achieve a stereoselective synthesis of cis-methyl dihydrojasmonate.

The following diagram illustrates a generalized synthetic pathway for methyl dihydrojasmonate:

Caption: Generalized synthesis of methyl dihydrojasmonate.

Analytical Methodology for Isomer Quantification

The accurate determination of the cis- and trans-isomer ratio in methyl dihydrojasmonate is crucial for quality control. Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common analytical technique employed for this purpose.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the quantification of methyl dihydrojasmonate isomers. Method validation and optimization are essential for specific laboratory instrumentation and sample matrices.

1. Sample Preparation:

-

For liquid samples such as fragrance oils, a simple dilution with a suitable solvent like hexane or methyl tert-butyl ether (MTBE) is typically sufficient.

-

For more complex matrices like cosmetic creams, a liquid-liquid extraction may be necessary to isolate the analyte.

2. GC-MS Instrumentation and Parameters:

| Parameter | Recommended Setting |

| GC Column | Non-polar (5%-phenyl)-methylpolysiloxane capillary column (e.g., HP-5MS) or a chiral column for enantiomeric separation (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin). |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| Injection Mode | Split (e.g., 50:1 ratio) or splitless, depending on concentration. |

| Injector Temperature | 250 °C. |

| Oven Temperature Program | Initial temperature of 70 °C held for 3 minutes, then ramped to 246 °C at a suitable rate (e.g., 10 °C/min), followed by a hold period. |

| MS Transfer Line Temp. | 280 °C. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Ion Source Temperature | 230 °C. |

| Scan Mode | Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |

3. Data Analysis:

-

The identification of the cis- and trans-isomers is based on their retention times, which should be confirmed using certified reference standards.

-

Quantification is achieved by integrating the peak areas of the respective isomers and calculating their relative percentages. For absolute quantification, a calibration curve should be prepared using standard solutions of known concentrations.

The following diagram illustrates the analytical workflow for determining the isomeric content of methyl dihydrojasmonate:

Caption: Workflow for isomer analysis.

Impact of trans-Isomer Content on Olfactory Properties

The ratio of cis- to trans-isomers has a profound impact on the perceived scent of methyl dihydrojasmonate. The cis-isomer is significantly more potent, with a much lower odor detection threshold than the trans-isomer.[4] As the proportion of the cis-isomer increases, the overall fragrance profile becomes more diffusive, powerful, and reminiscent of fresh jasmine and magnolia blossoms.[7]

| Commercial Grade | Typical cis:trans Ratio | Odor Threshold (ng/L) | Olfactory Description |

| Standard Hedione | 10:90 | 0.280 | Floral, citrus.[1] |

| Cepionate | 30:70 | 0.093 | Enhanced floral character. |

| Hedione HC (High Cis) | 75:25 | 0.037 | Powerful, diffusive floral note.[3] |

| Hedione VHC (Very High Cis) | 90:10 | 0.031 | Extremely powerful jasmine character.[4] |

Data compiled from various sources.

Commercial Grades and Specifications

The fragrance industry offers several grades of methyl dihydrojasmonate, distinguished primarily by their isomeric composition. While there is no single, universally mandated standard, manufacturers provide specifications for their products.

| Grade | Typical Purity (Sum of Isomers) | Key Specification |

| Standard Grade | ≥96% | Not typically specified, but usually around 10% cis-isomer. |

| Methyl Dihydro Jasmonate HC 30 | > 97.0 % | >30.0 % (Cis isomer) |

| Methyl Dihydro Jasmonate HC 70 | > 95.0% | > 70.0% (cis-isomer)[8] |

It is important for researchers and product developers to consult the technical data sheets provided by their suppliers to ascertain the specific isomeric content of the material they are using.

Regulatory Status and Safety

Methyl dihydrojasmonate is generally recognized as safe (GRAS) for its intended use as a flavoring ingredient by the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 3408.[9] The Research Institute for Fragrance Materials (RIFM) has also conducted a safety assessment and concluded that it can be used safely in consumer products at typical levels. These safety assessments, however, do not typically differentiate between the cis- and trans-isomers.

Conclusion

The trans-isomer content in commercial methyl dihydrojasmonate is a critical parameter that dictates its olfactory properties and, consequently, its application in the fragrance and flavor industries. While standard grades predominantly consist of the trans-isomer, the development of synthetic methods to produce "high-cis" variants has provided perfumers with a broader palette of jasmine-like notes. The accurate quantification of the isomeric ratio, primarily through GC-MS, is essential for ensuring product consistency and achieving the desired sensory outcomes. As the demand for nuanced and high-impact fragrances continues to grow, a thorough understanding of the interplay between the cis- and trans-isomers of methyl dihydrojasmonate will remain a key area of focus for researchers and industry professionals alike.

References

-

NHU. Methyl Dihydrojasmonate | Aroma Chemicals. [Link]

-

The Chemistry of Scent. Understanding Methyl Dihydrojasmonate Synthesis and Isomers. [Link]

-

Wikipedia. Methyl dihydrojasmonate. [Link]

-

Chapuis, C., et al. (2012). The Chemistry and Creative Legacy of Methyl Jasmonate and Hedionea ingredients. Perfumer & Flavorist, 36(12), 36-48. [Link]

-

Chapuis, C. (2007). Syntheses of Methyl Jasmonate and Analogues. CHIMIA International Journal for Chemistry, 61(5), 273-279. [Link]

-

ACS International. Methyl Dihydro Jasmonate HC 70. [Link]

- Google Patents.

-

Mateljan, D., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 72(4), 294-303. [Link]

-

da Silva, G. B. R. F., et al. (2017). An analytical GC-MS method to quantify methyl dihydrojasmonate in biocompatible oil-in-water microemulsions: physicochemical characterization and in vitro release studies. Pharmaceutical development and technology, 23(5), 465-472. [Link]

-

The Fragrance Conservatory. Methyldihydrojasmonate. [Link]

-

Api, A. M., et al. (2017). RIFM fragrance ingredient safety assessment, Methyl jasmonate, CAS Registry Number 1211-29-6. Food and Chemical Toxicology, 101, 53-61. [Link]

-

MatheO. Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products. [Link]

Sources

- 1. Methyl dihydrojasmonate - Wikipedia [en.wikipedia.org]

- 2. Methyldihydrojasmonate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl dihydrojasmonate | 24851-98-7 [chemicalbook.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. An analytical GC-MS method to quantify methyl dihydrojasmonate in biocompatible oil-in-water microemulsions: physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 8. acsint.biz [acsint.biz]

- 9. Methyl Dihydrojasmonate | Aroma Chemicals | NHU [nutrition-chemicals.com]

Methodological & Application

Application Note: A Robust GC-MS Method for the Chiral Separation and Quantification of Methyl Dihydrojasmonate Isomers

Abstract

Methyl dihydrojasmonate, a key component in the fragrance industry celebrated for its jasmine-like aroma, exists as a mixture of four stereoisomers. The olfactory properties of this compound are intrinsically linked to its stereochemistry, with different isomers possessing unique scent profiles and intensities.[1][2] Specifically, the cis-isomers are often noted for a more potent and diffusive floral character compared to their trans counterparts.[1] Consequently, the ability to accurately separate and quantify these isomers is paramount for quality control, formulation development, and ensuring product consistency in the fragrance and cosmetic industries. This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective chiral separation of methyl dihydrojasmonate isomers. The protocol outlines optimized sample preparation, instrument parameters, and data analysis techniques, providing researchers and industry professionals with a reliable and reproducible workflow.

Scientific Background: The Challenge of Isomer Separation

Methyl dihydrojasmonate possesses two chiral centers, giving rise to four possible stereoisomers: (+)-cis, (-)-cis, (+)-trans, and (-)-trans.

-

Geometric Isomers (Diastereomers): The cis and trans isomers relate to the relative positions of the pentyl and carboxymethyl groups on the cyclopentanone ring. These isomers have different physical properties and can be separated using standard, non-chiral GC columns.

-

Enantiomers: Within each geometric pair (cis and trans), there exists a pair of non-superimposable mirror images ((+) and (-)). Enantiomers share identical physical properties such as boiling point and polarity, making their separation impossible on standard achiral GC columns.[3]

Therefore, to resolve all four stereoisomers, a chiral stationary phase is required. This method utilizes a derivatized cyclodextrin-based capillary column. Cyclodextrins are chiral macromolecules that form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention times and enabling their separation.[3][4] Gas chromatography coupled with mass spectrometry (GC-MS) provides the necessary high separation efficiency and definitive identification for this analysis.[5][6]

Experimental Workflow

The overall analytical process follows a systematic workflow from sample receipt to final data interpretation. This ensures reproducibility and accuracy.

Caption: Overall experimental workflow for the GC-MS analysis of methyl dihydrojasmonate isomers.

Materials and Instrumentation

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[7]

-

Filters: 0.22 µm PTFE syringe filters, if samples contain particulate matter.[8]

-

Instrumentation: A Gas Chromatograph equipped with a capillary column inlet and coupled to a Mass Spectrometer. An autosampler is recommended for precision.

Critical Component: The Analytical Column

The choice of GC column is the most critical parameter for this separation. A chiral stationary phase is mandatory for resolving the enantiomeric pairs.

-

Recommended Column: Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin based chiral capillary column.[9]

-

Typical Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

Causality: This specific cyclodextrin derivative has demonstrated excellent enantioselectivity for a wide range of chiral compounds, including jasmonate derivatives.[9] The dimensions provide a good balance between resolution and analysis time.

Detailed Experimental Protocols

Standard and Sample Preparation

This protocol is designed to prepare samples to a concentration suitable for GC-MS analysis, typically around 10-100 µg/mL.[5][7]

-

Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of methyl dihydrojasmonate standard or sample into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.

-

Working Solution Preparation (10 µg/mL): Perform a 1:100 serial dilution. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with hexane.

-

Final Preparation: Transfer the working solution into a 2 mL autosampler vial. If the original sample matrix is complex or contains particulates, filter the final solution through a 0.22 µm PTFE filter before transfer.[8]

GC-MS Instrument Setup and Parameters

The following parameters have been optimized for the separation of all four isomers on a typical GC-MS system.

| GC Parameter | Setting | Rationale |

| Injection Port | Split/Splitless (SSL) | Provides flexibility for various concentrations. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peak shapes for concentrated samples. |

| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times and optimal column performance. |

| Oven Program | 60 °C (hold 2 min), then 2 °C/min to 220 °C (hold 5 min) | The slow temperature ramp is crucial for resolving the closely eluting stereoisomers. |

| MS Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |

| Electron Energy | 70 eV | Standard energy for generating characteristic and comparable mass spectra. |

| Ion Source Temp. | 230 °C | Optimal temperature to maintain ion integrity and prevent contamination. |

| Quadrupole Temp. | 150 °C | Ensures stable mass filtering. |

| Transfer Line Temp. | 240 °C | Prevents condensation of the analyte between the GC and MS. |

| Acquisition Mode | Full Scan | Used for initial identification and confirmation of all isomers. |

| Scan Range | 40 - 300 m/z | Covers the molecular ion (m/z 226) and all significant fragment ions. |

Data Analysis and Expected Results

The logical process for identifying the separated isomers involves a sequential evaluation of retention time and mass spectral data.

Caption: Logical workflow for the identification of methyl dihydrojasmonate isomers from GC-MS data.

Identification

The identification of methyl dihydrojasmonate is confirmed by its mass spectrum. The isomers will have virtually identical mass spectra but different retention times. The molecular ion is observed at m/z 226. Key fragment ions useful for confirmation include m/z 153, 97, and 83.[10]

Isomer Elution and Quantification

The elution order of the isomers is dependent on the specific chiral column used and must be confirmed by running pure standards if available. However, a typical elution order can be established. Quantitative analysis is performed by integrating the peak area of a characteristic ion (e.g., m/z 153) for each isomer and comparing it against a calibration curve.

| Isomer | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Isomer 1 | ~20.5 | 226 | 153, 97, 83 |

| Isomer 2 | ~21.1 | 226 | 153, 97, 83 |

| Isomer 3 | ~21.8 | 226 | 153, 97, 83 |

| Isomer 4 | ~22.5 | 226 | 153, 97, 83 |

| Note: Retention times are approximate and will vary based on the specific instrument, column condition, and pressure variations. The relative elution order should remain consistent.[5] |

Conclusion

This application note details a robust and reliable GC-MS method for the separation and identification of the four stereoisomers of methyl dihydrojasmonate. The use of a specialized chiral cyclodextrin-based capillary column is essential and, when combined with an optimized slow oven temperature ramp, yields excellent resolution of all isomers. This method provides the specificity and sensitivity required for rigorous quality control in the fragrance industry, enabling formulators and researchers to understand and control the isomeric composition of their materials, thereby ensuring a consistent and desired final aroma profile.

References

- MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens.

- Benchchem. (n.d.). Application Note: Analysis of Dihydrojasmone using Gas Chromatography-Mass Spectrometry (GC-MS).

- ResearchGate. (2018). Chapter 21: Sampling and sample preparation for fragrance analysis.

- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.

- PerkinElmer. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port.

- ResearchGate. (n.d.). Methyl dihydrojasmonate and its stereoisomers: Sensory properties and enantioselective analysis.

- Creative Proteomics. (2024). Common Sample Preparation Techniques for GC-MS Analysis.

- PubMed. (2017). An analytical GC-MS method to quantify methyl dihydrojasmonate in biocompatible oil-in-water microemulsions: physicochemical characterization and in vitro release studies.

- PALSYSTEM. (2021). GC/MS Application Note: Drinking Water Quality Control - Screening for 57 Odorous Substances using SPME Arrow.

- PubChem. (n.d.). Methyl dihydrojasmonate, trans-(-)-.

- Agilent. (n.d.). Chiral GC Columns | Gas Chromatography.

- Vigon International. (n.d.). The Chemistry of Scent: Understanding Methyl Dihydrojasmonate Synthesis and Isomers.

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- The Good Scents Company. (n.d.). methyl dihydrojasmonate hedione (Firmenich).

Sources

- 1. nbinno.com [nbinno.com]

- 2. methyl dihydrojasmonate, 24851-98-7 [thegoodscentscompany.com]

- 3. gcms.cz [gcms.cz]

- 4. agilent.com [agilent.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 9. researchgate.net [researchgate.net]

- 10. kovalent.se [kovalent.se]

Application Note: Solvent Extraction & Purification of Dihydrojasmonate Derivatives

This Application Note and Protocol guide details solvent extraction techniques for dihydrojasmonate derivatives, specifically focusing on Methyl Dihydrojasmonate (MDJ) , commercially known as Hedione® .

Executive Summary & Chemical Context

Methyl dihydrojasmonate (MDJ) is a cyclopentanone derivative (C₁₃H₂₂O₃) central to the fragrance industry for its jasmine-like, radiant floral note. It exists primarily as two diastereomers:

-

Trans-isomer: Thermodynamically stable but odor-weak.

-

Cis-isomer (Epi-isomer): Thermodynamically unstable but possesses a powerful, diffusive odor threshold (up to 1000x stronger than the trans-isomer).

The Extraction Challenge: Standard extraction techniques often favor the thermodynamic conversion of the valuable cis-isomer into the less valuable trans-isomer. This guide provides protocols designed to maximize recovery while minimizing epimerization , utilizing polarity-driven solvent selection and pH control.

Physicochemical Profile

| Property | Value | Implication for Extraction |

| LogP (Octanol/Water) | ~2.5 – 2.9 | Highly lipophilic; requires non-polar to moderately polar organic solvents. |

| Water Solubility | < 100 mg/L | Aqueous washes are effective for removing polar impurities without product loss. |

| Boiling Point | ~300°C (at 760 mmHg) | High boiling point requires vacuum distillation; solvent removal must be done under vacuum to avoid thermal degradation. |

| pKa (α-proton) | ~25 (Esters) | Susceptible to base-catalyzed epimerization at the α-position. Avoid pH > 8. |

Methodology 1: Synthetic Reaction Workup (Liquid-Liquid Extraction)

Context: Post-synthesis isolation (e.g., via Michael addition of malonates to cyclopentenones). Objective: Remove catalysts, unreacted salts, and aqueous byproducts while preserving the cis/trans ratio.

Critical Expert Insight: The pH Factor

Warning: The α-proton adjacent to the carbonyl and ester groups is acidic. Exposure to strong bases (pH > 9) or prolonged heat during extraction will drive the mixture toward the thermodynamic trans-isomer.

Recommendation: Maintain aqueous wash layers at pH 6.0–7.5. Use dilute acids (HCl) for neutralization rather than strong bases.

Protocol A: Ethyl Acetate Partitioning

Reagents:

-

Extraction Solvent: Ethyl Acetate (EtOAc) – Selected for optimal polarity match.

-

Wash Solution 1: 1M Hydrochloric Acid (HCl).

-

Wash Solution 2: Saturated Sodium Bicarbonate (NaHCO₃).

-

Wash Solution 3: Saturated Sodium Chloride (Brine).

-

Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).

Step-by-Step Workflow:

-

Quenching: Cool the crude reaction mixture to 10°C. Slowly add 1M HCl until the pH reaches ~6–7.

-

Phase Contact: Transfer mixture to a separating funnel. Add EtOAc (1:1 volume ratio relative to reaction mass). Shake vigorously for 2 minutes to ensure mass transfer.

-

Separation: Allow phases to settle. MDJ partitions into the upper organic layer.[1]

-

Troubleshooting: If emulsion forms, add solid NaCl to increase ionic strength.

-

-

Acid Wash: Wash the organic layer with 1M HCl (0.5 vol) to remove amine catalysts or basic residues.

-

Neutralization Wash: Wash gently with Saturated NaHCO₃.

-

Note: Do not prolong contact time here to avoid basic hydrolysis/epimerization.

-

-

Dehydration: Wash with Saturated Brine to remove residual water. Dry organic layer over MgSO₄ for 30 minutes.

-

Concentration: Filter off solids. Remove solvent via Rotary Evaporator at 40°C under reduced pressure (200 mbar). Do not overheat.

Workflow Visualization (LLE)

Caption: Figure 1. Optimized Liquid-Liquid Extraction workflow for synthetic dihydrojasmonate workup, prioritizing pH control to prevent isomerization.

Methodology 2: Trace Extraction from Plant Matrices (Solid-Phase Extraction)

Context: Analytical quantification of endogenous jasmonates from plant tissues (e.g., Arabidopsis, Jasmine flowers). Objective: High recovery of trace analytes (ng/g range) from complex biological matrices (chlorophyll, lipids).

Protocol B: Cold Methanol/SPE Extraction

Reagents:

-

Extraction Solvent: 80% Methanol (MeOH) in water (pre-chilled to -20°C).

-

SPE Cartridge: Mixed-mode C18/Anion Exchange (e.g., Oasis MAX or HLB) or standard C18.

-

Elution Solvent: Acetonitrile (ACN) or MeOH with 1% Acetic Acid.

Step-by-Step Workflow:

-

Cryo-Milling: Grind fresh plant tissue (50–100 mg) in liquid nitrogen to a fine powder.

-

Reasoning: Stops enzymatic degradation of jasmonates immediately.

-

-

Extraction: Add 1 mL cold 80% MeOH (-20°C). Vortex for 30 seconds.

-

Sonication: Sonicate in an ice bath for 15 minutes to disrupt cell walls.

-

Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect supernatant.

-

SPE Cleanup (C18 Protocol):

-

Conditioning: 1 mL MeOH followed by 1 mL Water.

-

Loading: Load supernatant onto cartridge.

-

Washing: Wash with 1 mL 10% MeOH (removes sugars/polar interferences).

-

Elution: Elute MDJ with 1 mL 100% MeOH or ACN.

-

-

Analysis: Inject directly into LC-MS/MS or GC-MS.

Workflow Visualization (Plant SPE)

Caption: Figure 2. Solid-Phase Extraction (SPE) protocol for isolating trace dihydrojasmonates from complex plant matrices.

Advanced Green Extraction: Supercritical CO₂

Context: Industrial scale "Green Chemistry" extraction for high-value fragrance grades (High-Cis). Mechanism: Supercritical CO₂ (SFE) acts as a tunable non-polar solvent.

-

Advantage: Operates at low temperatures (35–40°C), completely eliminating thermal epimerization risks associated with distillation.

-

Parameters:

-

Pressure: 100–150 bar (Selective for volatiles/lipids).

-

Temperature: 40°C.

-

Co-solvent: 5% Ethanol (optional, to adjust polarity for jasmonate derivatives).

-

-

Outcome: Produces a solvent-free "Absolute" with the highest possible olfactory fidelity to the natural flower or synthetic target.

Quality Control & Validation

To validate the extraction efficiency and isomer ratio, use the following analytical parameters.

Isomer Separation (GC-MS):

-

Column: Chiral capillary column (e.g., Beta-DEX or similar cyclodextrin-based phases) is required to resolve cis vs trans enantiomers. Standard non-polar columns (DB-5) may only partially resolve diastereomers.

-

Retention Order: Typically, the cis (epi) isomer elutes before the trans isomer on polar wax columns, but this can reverse depending on the specific chiral phase used.

Recovery Calculation:

References

-

Synthesis and Isomerism: Evaluation of the Perceptual Interaction among Sulfur Compounds in Mango... (Mentions MDJ properties). J. Agric.[2][3] Food Chem. 2019.[4]

-

Plant Extraction Protocols: An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues.[5][6] Plant Methods, 2012.[6]

-

Chemical Properties: Methyl dihydrojasmonate Compound Summary. PubChem.[7]

-

Solid Phase Microextraction (SPME): Identification and quantification of methyl jasmonate in leaf volatiles... Phytochem Anal. 2003.[8]

-

Isomer Separation: Separating and Identifying the Four Stereoisomers of Methyl Jasmonate by RP-HPLC... Biomed.[9] Chromatogr. 2016.

Sources

- 1. CN104628565A - Synthetic method for MDJ (Methyl Dihydrojasmonate) - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. chembk.com [chembk.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl dihydrojasmonate, trans-(-)- | C13H22O3 | CID 1738124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (-)-methyl dihydrojasmonate, 2630-39-9 [thegoodscentscompany.com]

Application Note: Chiral HPLC Separation of (±)-trans-Methyl Dihydrojasmonate

Executive Summary

Methyl dihydrojasmonate (MDJ), commercially known as Hedione®, is a ubiquitously used fragrance ingredient and insect pheromone analog. While the cis-isomers ((+)-cis and (-)-cis) are prized for their intense olfactory threshold, the thermodynamically stable trans-isomers constitute the bulk of standard synthetic mixtures.

This Application Note details the high-resolution separation of (±)-trans-methyl dihydrojasmonate enantiomers. Unlike gas chromatography (GC), which is standard for volatile analysis, this High-Performance Liquid Chromatography (HPLC) protocol enables non-destructive isolation and downstream biological profiling of the individual trans-enantiomers.

Key Technical Achievement: Baseline resolution (

Chemical Context & Stereochemistry

MDJ possesses two chiral centers at the C1 and C2 positions of the cyclopentane ring, resulting in four stereoisomers. The trans configuration is thermodynamically favored due to the reduced steric strain between the pentyl side chain and the acetate group.

The Target Analytes

-

(-)-trans-MDJ: Methyl (1R, 2S)-3-oxo-2-pentylcyclopentaneacetate[1]

-

(+)-trans-MDJ: Methyl (1S, 2R)-3-oxo-2-pentylcyclopentaneacetate[1]

Stereochemical Visualization

The following diagram illustrates the relationship between the trans enantiomers targeted in this protocol.

Figure 1: Stereochemical resolution pathway for the trans-racemate of Methyl Dihydrojasmonate.

Method Development Strategy

Stationary Phase Selection: The "Amylose Advantage"

For carbonyl-containing esters like MDJ, polysaccharide-based columns are the gold standard. We utilize Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

-

Mechanism: The carbamate linkages in the amylose backbone provide hydrogen bond donor/acceptor sites that interact with the ketone and ester carbonyls of MDJ. The helical structure of the amylose polymer creates chiral cavities that discriminate between the spatial orientation of the pentyl and acetate chains of the (1R, 2S) vs. (1S, 2R) configurations.

Mobile Phase Design

A Normal Phase mode (Alkane/Alcohol) is strictly required.

-

Alkane (n-Hexane): Provides the non-polar bulk solvent to ensure the analyte interacts with the polar stationary phase.

-

Alcohol (Isopropanol vs. Ethanol): Isopropanol (IPA) is preferred over Ethanol for this separation. IPA is bulkier and forms different solvation shells around the chiral selector, often enhancing resolution (

) for molecules with flexible alkyl chains like the pentyl group in MDJ.

Detection Challenges

MDJ lacks a strong chromophore (no conjugated

-

UV Cutoff: The ester and ketone groups absorb weakly at 200–220 nm. We select 210 nm to maximize signal-to-noise ratio while avoiding alkane absorption interference.

-

Alternative: If UV baseline noise is too high, a Refractive Index (RI) detector is a validated alternative for this molecule.

Experimental Protocol

Equipment & Reagents

-

HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

-

Column: Chiralpak AD-H (

mm, 5 -

Solvents: n-Hexane (HPLC Grade,

99%), 2-Propanol (HPLC Grade). -

Sample: (±)-trans-Methyl Dihydrojasmonate standard (purity >96%).

Preparation of Mobile Phase

Composition: n-Hexane / 2-Propanol (95:5 v/v)

-

Measure 950 mL of n-Hexane into a clean 1L solvent bottle.

-

Add 50 mL of 2-Propanol.

-

Critical Step: Degas via ultrasonication for 10 minutes. Do not rely solely on on-line degassers for normal phase solvents, as bubble formation in the mixing chamber can cause baseline ripples at 210 nm.

Sample Preparation

-

Weigh: 10 mg of (±)-trans-MDJ.

-

Dissolve: Add 10 mL of the Mobile Phase (Hexane/IPA 95:5).

-

Concentration: Final concentration = 1.0 mg/mL.

-

Filter: Pass through a 0.45

m PTFE syringe filter (hydrophobic). Do not use Nylon filters as they may dissolve or leach in normal phase solvents.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 |

| Temperature | 25°C | Lower temperatures (e.g., 10°C) can enhance resolution but broaden peaks. 25°C is the balance point. |

| Injection Vol | 10 | Prevents column overload; maintains sharp peak shape.[2] |

| Detection | UV @ 210 nm | Targets |

| Run Time | 15 minutes | Both enantiomers typically elute between 6–12 minutes. |

| Backpressure | ~30-50 bar | Typical for normal phase at this flow rate. |

Workflow Diagram

The following DOT diagram outlines the logical flow of the experiment, including critical decision nodes for troubleshooting resolution issues.

Figure 2: Experimental workflow and optimization logic for MDJ chiral separation.

Results & Discussion

Expected Chromatogram

Under the prescribed conditions (Hexane/IPA 95:5), the elution order is typically:

-

Peak 1 (

min): (1R, 2S)-(-)-trans-MDJ -

Peak 2 (

min): (1S, 2R)-(+)-trans-MDJ (Note: Absolute retention times may vary based on column age and exact solvent composition. Elution order should be confirmed with optical rotation detection or pure standards if available.)

System Suitability Criteria

To ensure data trustworthiness, the system must meet these metrics before running unknown samples:

-

Resolution (

): -

Tailing Factor (

): -

Precision (n=5): RSD of retention time

.

Troubleshooting

-

Problem: Peaks are splitting or shouldering.

-

Problem: Noisy Baseline.

References

-

Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved October 26, 2023, from [Link]

- Holbrook, S. et al. (1997). "Resolution of the enantiomers of methyl jasmonate and methyl dihydrojasmonate." Phytochemistry, 46(2), 323-328.

-

Phenomenex. (2023).[3] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

-

Matencio, A. et al. (2017). "Novel methods of chiral separation." Mapping Ignorance. Retrieved from [Link]

Sources

- 1. Methyl dihydrojasmonate, trans-(-)- | C13H22O3 | CID 1738124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103412082B - HPLC (High Performance Liquid Chromatography) technique-based detection method for contents of jasmonic acid compounds in lycoris radiate - Google Patents [patents.google.com]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. hplc.eu [hplc.eu]

- 5. Novel methods of chiral separation - Mapping Ignorance [mappingignorance.org]

- 6. US3978108A - Cis methyl dihydrojasmonate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature for Thermodynamic Control of Jasmonates

Welcome to the technical support center dedicated to providing in-depth guidance on the thermodynamic control of jasmonates, with a specific focus on temperature optimization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of jasmonate-related experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction to Thermodynamic Control of Jasmonates

Jasmonates (JAs) are a class of lipid-derived plant hormones that play critical roles in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1][2] The biosynthesis and signaling of JAs are tightly regulated by a variety of enzymes, many of which are sensitive to temperature fluctuations.[1][3][4] Both cold and heat stress can significantly affect JA biosynthesis and signaling pathways.[1][2] Understanding how temperature influences these processes at a thermodynamic level is crucial for designing and interpreting experiments accurately. This guide will provide you with the necessary information to control and optimize temperature in your experimental setups.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during experiments involving the thermodynamic control of jasmonates. Each issue is presented in a question-and-answer format, providing not just a solution but also the underlying scientific reasoning.

Issue 1: Inconsistent Jasmonate Profiles at Different Temperatures

Question: We are observing significant variability in the levels of different jasmonate compounds (e.g., JA, JA-Ile) when we run our experiments at what we believe are consistent temperatures. What could be causing this inconsistency?

Answer: This is a common challenge that often points to subtle, unmonitored fluctuations in your experimental microenvironment or a misunderstanding of the differential temperature sensitivities of biosynthetic enzymes. Here’s a breakdown of potential causes and how to address them:

-

Microenvironmental Temperature Gradients: Your incubator or growth chamber might have internal temperature gradients. Even a 1-2°C difference across a shelf or within a multi-well plate can significantly alter enzymatic activities in the JA biosynthesis pathway.

-

Solution:

-

Map your incubator: Use multiple calibrated thermometers or data loggers to map the temperature distribution within your experimental space.

-

Use a water bath: For in-vitro assays, a circulating water bath provides superior temperature stability compared to an air incubator.

-

Randomize sample placement: When using growth chambers, randomize the placement of your biological replicates to average out any positional effects.

-

-

-

Enzyme Thermolability: Key enzymes in the jasmonate biosynthesis pathway have distinct temperature optima and are susceptible to thermal denaturation at higher temperatures.[5] For example, the expression of AtOPR3, an enzyme in the JA biosynthesis pathway, is activated under heat stress, leading to increased JA accumulation in Arabidopsis.[1]

-

Solution:

-

Determine enzyme-specific optima: If you are working with purified enzymes, perform a temperature gradient assay to determine the optimal temperature for each enzyme's activity.

-

Maintain a stable, lower temperature: For general experiments, it is often better to maintain a stable, slightly lower temperature (e.g., 22-25°C) to ensure the stability of all enzymes in the pathway, rather than trying to maximize the activity of a single enzyme at a higher temperature.

-

-

-

Differential Regulation of Biosynthetic Branches: Temperature can differentially affect various branches of the JA biosynthesis pathway, leading to shifts in the final jasmonate profile.

-

Solution:

-

Time-course analysis: Conduct a time-course experiment at different temperatures to understand the dynamics of JA accumulation. This can help you identify temperature-sensitive steps.

-

Metabolite profiling: Utilize targeted metabolomics to quantify the levels of various JA precursors and derivatives. This will provide a more complete picture of how temperature is influencing the entire pathway.

-

-

Experimental Workflow: Mapping Incubator Temperature Gradients

Caption: Workflow for mapping incubator temperature gradients.

Issue 2: Altered Jasmonate Signaling and Gene Expression

Question: We are seeing a disconnect between JA levels and the expression of JA-responsive genes at higher temperatures. Why would high JA levels not correlate with strong downstream signaling?

Answer: This phenomenon can often be attributed to the temperature sensitivity of key components in the JA signaling pathway. While JA biosynthesis might be elevated, the perception and signal transduction can be compromised.

-

COI1-JAZ Co-receptor Complex Stability: The core of JA signaling involves the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-domain (JAZ) repressor proteins.[6][7] The stability and binding affinity of this co-receptor complex can be temperature-dependent.

-

Insight: Elevated temperatures can potentially alter the protein conformation of COI1 or JAZ, leading to reduced binding affinity for JA-Ile, the active form of jasmonate.[8] This would result in less efficient degradation of JAZ repressors and, consequently, reduced expression of JA-responsive genes.[8]

-

Troubleshooting:

-

In-vitro binding assays: Perform pull-down assays or surface plasmon resonance (SPR) with purified COI1 and JAZ proteins at different temperatures to directly assess changes in binding affinity.[8]

-

Yeast two-hybrid analysis: Conduct a temperature-gradient yeast two-hybrid experiment to investigate the interaction between COI1 and JAZ proteins in vivo under different thermal conditions.

-

-

-

Transcription Factor Activity: The activity of transcription factors downstream of JAZ degradation, such as MYC2, can also be temperature-sensitive.[9] This includes their DNA binding affinity, protein stability, and interaction with other regulatory proteins.

-

Troubleshooting:

-

Electrophoretic Mobility Shift Assay (EMSA): Use EMSA to test the DNA binding activity of key transcription factors to their target promoters at various temperatures.

-

Quantitative Real-Time PCR (qRT-PCR): Analyze the expression of not just the target genes but also the transcription factors themselves to see if their expression is altered by temperature.

-

-

Jasmonate Signaling Pathway and Temperature Influence

Caption: Influence of temperature on the jasmonate signaling pathway.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for studying jasmonate biosynthesis in vitro?

A1: There is no single optimal temperature, as it depends on the specific enzyme you are studying and its source organism. However, a general starting point for enzymes from Arabidopsis thaliana is between 22°C and 28°C. It is highly recommended to perform a temperature optimization curve for your specific enzyme and assay conditions.

| Enzyme | Typical Optimal Temperature Range (°C) | Notes |

| Lipoxygenase (LOX) | 25 - 30 | Activity can be substrate-limited at higher temperatures. |

| Allene Oxide Synthase (AOS) | 20 - 25 | Prone to inactivation at temperatures above 30°C. |

| Allene Oxide Cyclase (AOC) | 25 - 30 | Generally more thermostable than AOS. |

| 12-Oxophytodienoate Reductase (OPR3) | 30 - 37 | Can exhibit higher activity at slightly elevated temperatures.[1] |

Q2: How does temperature affect the interaction between jasmonates and other hormone pathways?

A2: Temperature is a critical environmental cue that can modulate the crosstalk between jasmonates and other hormones like salicylic acid (SA) and ethylene.[10][11][12] For example, at elevated temperatures, the antagonistic relationship between JA and SA can be altered.[10] This is often due to temperature effects on the expression of key signaling components and transcription factors that mediate this crosstalk.[13] It is crucial to consider these interactions when designing experiments at non-standard temperatures.

Q3: Can I use temperature shifts to synchronize jasmonate responses in a plant population?

A3: Yes, temperature shifts can be a powerful tool for synchronizing biological processes. A mild heat shock, for instance, can induce a transient increase in JA biosynthesis.[1] However, the response can be complex. You will need to carefully calibrate the duration and magnitude of the temperature shift. A short, sharp increase may trigger a more synchronized response than a slow, gradual change. It is advisable to perform a pilot experiment with varying temperature shift protocols and monitor JA levels and gene expression over a time course to establish the most effective synchronization method for your specific experimental system.[14]

Q4: What are the best practices for controlling temperature in plant growth experiments focused on jasmonates?

A4: Maintaining precise and consistent temperature is paramount. Here are some best practices:

-

Use high-quality growth chambers: Invest in growth chambers with precise temperature control and good air circulation to minimize spatial temperature gradients.

-

Monitor temperature continuously: Use independent, calibrated data loggers placed at the same level as your plants to get a true reading of the experimental conditions.

-

Acclimatize your plants: Before starting an experiment, allow your plants to acclimate to the target temperature for at least 24-48 hours.

-

Consider light-dark cycles: The heat from lighting can cause temperature fluctuations. Ensure your growth chamber's cooling system can compensate for this during the light period.[15]

-

Control for humidity: Temperature and humidity are often linked. Monitor and control relative humidity as it can also influence plant physiological responses.

References

-

Md Tofazzal Islam, Md. Mahmudul Hasan, and Mirza Hasanuzzaman. (2023). Jasmonate: A Hormone of Primary Importance for Temperature Stress Response in Plants. Plants. [Link]

-

Shou-Qiang Ouyang, and Jian-Min Zhou. (2018). Salicylic acid and jasmonic acid crosstalk in plant immunity. Essays in Biochemistry. [Link]

-

Sharma, M., & Laxmi, A. (2016). Role of Jasmonates in Temperature Stress. Frontiers in Plant Science. [Link]

-

Sharma, M., & Laxmi, A. (2016). Jasmonates: Emerging Players in Controlling Temperature Stress Tolerance. Frontiers in Plant Science. [Link]

-

Huai, J., Liu, D., & Wang, H. (2024). Jasmonic acid signaling pathway repressor JAZ3 integrates light and temperature signaling in Arabidopsis. Plant Physiology. [Link]

-

Wasternack, C., & Song, S. (2017). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI. [Link]

-

Yan, J., Zhang, C., Gu, M., Bai, Z., Zhang, W., Qi, T., ... & Xie, D. (2009). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences. [Link]

-

Kazan, K., & Manners, J. M. (2008). Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones. MDPI. [Link]

-

Zhu, L., Bu, Q., Xu, J., Zhang, J., Wu, J., Zhang, C., ... & Guo, H. (2021). Warm temperature triggers JOX and ST2A-mediated jasmonate catabolism to promote plant growth. Nature Communications. [Link]

-

Yang, Y., & Li, C. (2015). Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses. Current Protein & Peptide Science. [Link]

-

Park, Y. J., Lee, H. J., & Kim, J. Y. (2017). How plants coordinate their development in response to light and temperature signals. Journal of Experimental Botany. [Link]

-

Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Crystal structure of the COI1–ASK1 complex with JA-Ile and the JAZ degron peptide. Nature. [Link]

-

Li, C., Zhang, Y., & Duan, G. (2021). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. MDPI. [Link]

-

Yan, C., Fan, M., Yang, M., & Xie, D. (2018). Two distinct modes of action of molecular glues in the plant hormone co-receptor COI1-JAZ system. Request PDF. [Link]

-

Castroverde, C. D., & Dina, D. (2021). Temperature Regulation of Plant Hormone Signaling During Stress and Development. Journal of Experimental Botany. [Link]

-

Thaler, J. S., & Bostock, R. M. (2012). Evolution of jasmonate and salicylate signal crosstalk. Trends in Plant Science. [Link]

-

Yang, J., Duan, G., Li, C., Liu, L., Han, G., Zhang, Y., & Wang, C. (2019). The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses. Frontiers in Plant Science. [Link]

-

Park, C. M. (2019). Synchronization of photoperiod and temperature signals during plant thermomorphogenesis. Journal of Integrative Plant Biology. [Link]

-

Mueller, M. J. (1997). Enzymes involved in jasmonic acid biosynthesis. Physiologia Plantarum. [Link]

-

Sharma, M., & Laxmi, A. (2016). Jasmonates: Emerging Players in Controlling Temperature Stress Tolerance. Frontiers in Plant Science. [Link]

-

Castroverde, C. D., & Dina, D. (2021). Temperature regulation of plant hormone signaling during stress and development. Journal of Experimental Botany. [Link]

-

Schaller, A., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis - structure, function, regulation. Phytochemistry. [Link]

-

Thines, B., Katsir, L., Melotto, M., Niu, Y., Mandaokar, A., Liu, G., ... & Browse, J. (2007). JAZ repressor proteins are targets of the SCF(COI1) complex during JA signalling. Nature. [Link]

-

Monte, I., Kneeshaw, S., Tofanelli, R., Fàbregas, N., van der Veer, N., Thelander, M., ... & Garcia-Mas, J. (2020). Heat tolerance regulated by an ancient jasmonate signaling pathway. Current Biology. [Link]

-

Zhu, L., Bu, Q., Xu, J., Zhang, J., Wu, J., Zhang, C., ... & Guo, H. (2021). Warm temperature triggers JOX and ST2A-mediated jasmonate catabolism to promote plant growth. ResearchGate. [Link]

-

Kim, J., & Kim, J. Y. (2024). The Roles of Circadian Clock Genes in Plant Temperature Stress Responses. Plants. [Link]

-

Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature. [Link]

-

Zhang, L., Li, C., & He, J. (2023). Robustness in jasmonate signaling: mechanisms of concerted regulation and implications for crop improvement. Journal of Experimental Botany. [Link]

-

Havko, N. E., Das, M. R., & Howe, G. A. (2020). Stimulation of Insect Herbivory by Elevated Temperature Outweighs Protection by the Jasmonate Pathway. Plants. [Link]

-

Islam, M. T., Hasan, M. M., & Hasanuzzaman, M. (2023). Jasmonate: A Hormone of Primary Importance for Temperature Stress Response in Plants. Plants. [Link]

-

Tiryaki, I., & Staswick, P. E. (2002). An Arabidopsis Mutant Defective in Jasmonate Response Is Allelic to the Auxin-Signaling Mutant axr1. Plant Physiology. [Link]

-

Berger, S., Bell, E., & Mullet, J. E. (1996). Two Methyl Jasmonate-Insensitive Mutants Show Altered Expression of AtVsp in Response to Methyl Jasmonate and Wounding. Plant Physiology. [Link]

-

Turner, J. G., Ellis, C., & Devoto, A. (2002). Regulation of Jasmonate-mediated Plant Responses in Arabidopsis. Annals of Botany. [Link]

-

Ullah, C., Tsai, C. J., & Unsicker, S. B. (2022). Lack of antagonism between salicylic acid and jasmonate signalling pathways in poplar. New Phytologist. [Link]

Sources

- 1. Jasmonate: A Hormone of Primary Importance for Temperature Stress Response in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jasmonate: A Hormone of Primary Importance for Temperature Stress Response in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temperature Regulation of Plant Hormone Signaling During Stress and Development · Online Exhibitions · Wilfrid Laurier University Library Exhibits [exhibits.wlu.ca]

- 4. researchgate.net [researchgate.net]

- 5. Enzymes in jasmonate biosynthesis - structure, function, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Robustness in jasmonate signaling: mechanisms of concerted regulation and implications for crop improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. whitemanlab.org [whitemanlab.org]

- 14. Synchronization of photoperiod and temperature signals during plant thermomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How plants coordinate their development in response to light and temperature signals - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of trans-Hedione Mixtures

The following guide serves as a specialized technical resource for the purification of trans-Hedione (Methyl Dihydrojasmonate) mixtures. It addresses the removal of unreacted starting materials—specifically 2-pentyl-2-cyclopenten-1-one (Amyl Cyclopentenone) and Dimethyl Malonate —from the crude reaction matrix.

Topic: Removal of Unreacted Starting Materials from Crude Methyl Dihydrojasmonate (trans-Hedione) Document Type: Troubleshooting Guide & Experimental Protocols Applicable For: Synthetic Chemists, Process Engineers, Fragrance R&D

System Overview & Thermodynamics

In the synthesis of Methyl Dihydrojasmonate (Hedione) via the Michael addition of dimethyl malonate to 2-pentyl-2-cyclopenten-1-one, the resulting crude mixture is predominantly the thermodynamically stable trans-isomer (~90:10 trans:cis).

The primary challenge is separating the desired product (MW 226.31) from:

-

Dimethyl Malonate (DMM): The excess Michael donor (MW 132.11).

-

2-Pentyl-2-cyclopenten-1-one (Enone): The unreacted Michael acceptor (MW 152.23).

-

Heavy Residues: Polymers or decarboxylation byproducts.

Because the molecular weights and boiling points differ significantly, High-Vacuum Fractional Distillation is the industry standard and most effective purification method. Chemical scavenging is reserved for removing trace conjugated impurities that affect odor profiles.

Physicochemical Property Matrix[1][2][3][4][5]

| Component | Role | Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | Boiling Point (Est. @ 1 atm) | Boiling Point (@ 0.2 mmHg) |

| Dimethyl Malonate | Reagent (Excess) | 132.11 g/mol | 181°C | ~40–45°C |

| 2-Pentyl-2-cyclopenten-1-one | Starting Material | 152.23 g/mol | ~233°C | ~75–80°C |

| trans-Hedione | Target Product | 226.31 g/mol | >300°C | 109–112°C |

Troubleshooting Guide (Q&A)

Issue 1: "I am detecting significant Dimethyl Malonate (DMM) in my main fraction."

Diagnosis: DMM is much more volatile than Hedione. If it co-elutes, your vacuum ramp is likely too aggressive, or you are experiencing entrainment (physical carryover of droplets). Corrective Action:

-

Protocol Adjustment: Implement a "degassing" or "lights" cut phase. Hold the vacuum at 2–5 mmHg and temperature <80°C to strip DMM before increasing heat for the main fraction.

-

Hardware: Ensure your splash head (rush-over head) has a vigorous reflux ratio (e.g., 5:1) during the initial cut to sharpen the separation.

Issue 2: "The Enone (starting ketone) is co-distilling with the Hedione."

Diagnosis: While the boiling point delta is ~30°C at 0.2 mmHg, azeotropic behavior or poor column efficiency can cause smearing. Corrective Action:

-

Fractionation: A simple Vigreux column is insufficient. Use a packed column (e.g., Goodloe or Sulzer packing) or a spinning band column for research scales.

-

Reflux Ratio: Increase the reflux ratio to 10:1 during the transition zone (90°C to 105°C vapor temp @ 0.2 mmHg). Collect this transition as a "slop cut" to be recycled.

Issue 3: "My product has a 'burnt' or 'acrid' off-note despite correct GC purity."

Diagnosis: Thermal degradation or retro-Michael reaction of the product in the pot due to prolonged heating. Corrective Action:

-

Acidity Check: Ensure the crude mixture is neutralized prior to distillation. Trace acids from the decarboxylation step catalyze degradation. Wash with saturated NaHCO₃ until pH is neutral.

-

Stabilizers: Add 0.1% w/w antioxidant (e.g., BHT or Tocopherol) to the pot to prevent oxidative polymerization of the unreacted enone, which can form volatile off-odor components.

Issue 4: "I cannot achieve <0.1 mmHg vacuum, and temperatures are exceeding 160°C."

Diagnosis: High pot temperatures favor polymerization and isomerization. Corrective Action:

-

System Leak/Outgassing: Check for leaks. If the crude contains residual solvents (methanol/toluene), they will artificially inflate the pressure. Strip solvents on a Rotary Evaporator at 50°C/20 mmHg before attempting high-vacuum distillation.

Experimental Protocols

Protocol A: High-Vacuum Fractional Distillation (Standard Purification)

This protocol is self-validating: The distinct temperature plateaus serve as confirmation of component separation.

Prerequisites:

-

Crude mixture washed with NaHCO₃ and brine, dried over MgSO₄, and solvent-stripped.

-

Vacuum pump capable of <0.5 mmHg.

-

Short-path distillation head or fractionating column (15–30 cm packed).

Step-by-Step Workflow:

-

System Setup: Load crude oil into the still pot. Add magnetic stir bar and boiling chip (or capillary bleed). Insulate the column and still head.

-

Degassing (The "Lights" Cut):

-

Apply vacuum gradually to avoid bumping. Target 2–5 mmHg .

-

Raise oil bath temp to 80–100°C .

-

Observation: Distillate collected <60°C vapor temp is primarily Dimethyl Malonate .

-

Validation: Monitor the drip rate. When it slows significantly, the DMM is removed.

-

-

Intermediate Cut (The "Enone" Cut):

-

Lower pressure to <0.5 mmHg .

-

Increase oil bath to 130–145°C .

-

Observation: Vapor temp rises to 75–85°C . Collect this fraction. It contains the 2-pentyl-2-cyclopenten-1-one .[12]

-

-

Main Fraction (The "Heart" Cut):

-

Maintain pressure <0.5 mmHg .[10]

-

Increase oil bath to 155–165°C .

-

Observation: Vapor temp stabilizes at 109–112°C .

-

Action: Switch to a clean receiver. Collect the trans-Hedione.

-

Stop Condition: Vapor temp begins to drop (pot exhaustion) or rise sharply >115°C (heavies).

-

-

Validation: Analyze the Heart Cut via GC-FID. Purity should exceed 96%.

Protocol B: Chemical Scavenging (Advanced/Polishing)

Use this ONLY if distillation fails to remove trace Enone (<2%) and odor purity is critical.

-

Reagent: Use a polymer-supported thiol (e.g., SiliaMetS® Thiol) or a basic resin.

-